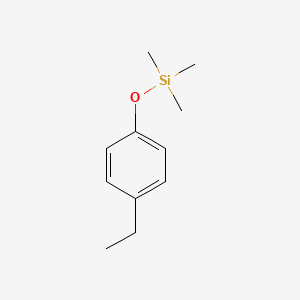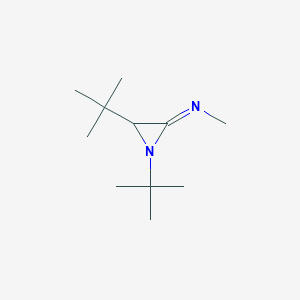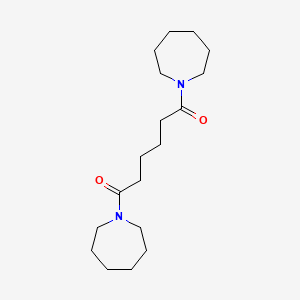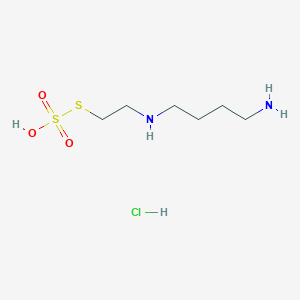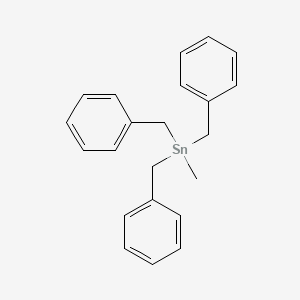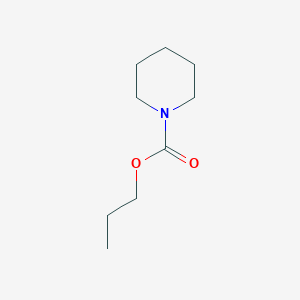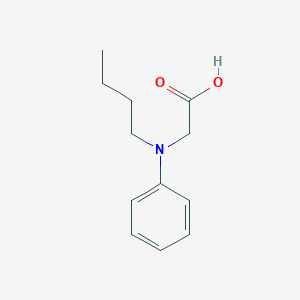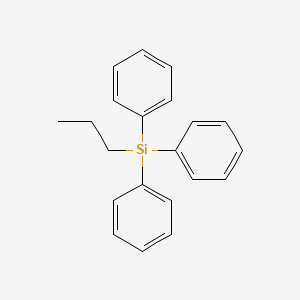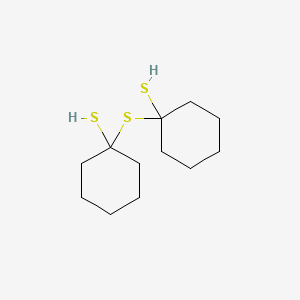
1,1'-Sulfanediyldicyclohexanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Sulfanediyldicyclohexanethiol is an organic compound with the molecular formula C12H22S3 It is characterized by two cyclohexane rings connected by a sulfur atom and each ring bearing a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Sulfanediyldicyclohexanethiol can be synthesized through several methods. One common approach involves the reaction of cyclohexanethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction typically proceeds as follows: [ 2 \text{C}6\text{H}{11}\text{SH} + \text{SCl}2 \rightarrow \text{C}{12}\text{H}_{22}\text{S}_3 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 1,1’-Sulfanediyldicyclohexanethiol can be achieved through the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst. This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfanediyldicyclohexanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclohexanethiol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Cyclohexanethiol.
Substitution: Various substituted cyclohexanethiol derivatives.
Scientific Research Applications
1,1’-Sulfanediyldicyclohexanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Sulfanediyldicyclohexanethiol involves its interaction with various molecular targets. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanethiol: A simpler thiol compound with one cyclohexane ring.
Dicyclohexyl disulfide: A compound with two cyclohexane rings connected by a disulfide bond.
Cyclohexyl mercaptan: Another thiol compound with a single cyclohexane ring.
Uniqueness
1,1’-Sulfanediyldicyclohexanethiol is unique due to the presence of two thiol groups and a sulfur atom connecting the cyclohexane rings. This structure imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
24265-66-5 |
|---|---|
Molecular Formula |
C12H22S3 |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
1-(1-sulfanylcyclohexyl)sulfanylcyclohexane-1-thiol |
InChI |
InChI=1S/C12H22S3/c13-11(7-3-1-4-8-11)15-12(14)9-5-2-6-10-12/h13-14H,1-10H2 |
InChI Key |
YHJMBEJEJNZKAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(S)SC2(CCCCC2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


